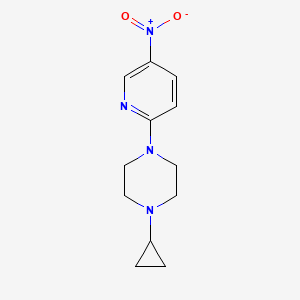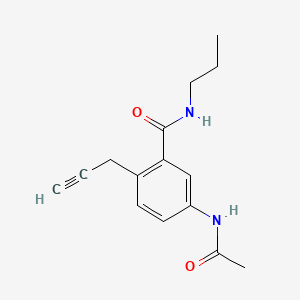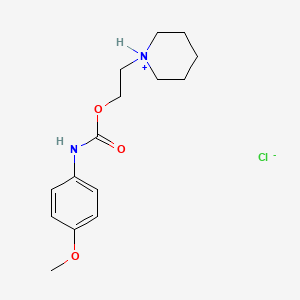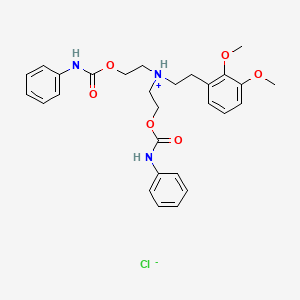![molecular formula C13H14N2S2 B13755517 Benzenamine, 2,2'-[methylenebis(thio)]bis- CAS No. 57491-68-6](/img/structure/B13755517.png)
Benzenamine, 2,2'-[methylenebis(thio)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,2’-[methylenebis(thio)]bis- is an organic compound with the molecular formula C13H14N2S2. It is also known by other names such as 2,2’-[methylenebis(thio)]dianiline. This compound is characterized by the presence of two benzenamine groups connected by a methylene bridge with sulfur atoms. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,2’-[methylenebis(thio)]bis- typically involves the reaction of benzenamine with formaldehyde and hydrogen sulfide. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the methylene bridge. The process can be summarized as follows:
Reaction of Benzenamine with Formaldehyde: Benzenamine reacts with formaldehyde in the presence of an acid or base to form an intermediate.
Introduction of Hydrogen Sulfide: Hydrogen sulfide is then introduced to the reaction mixture, leading to the formation of the methylenebis(thio) bridge.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 2,2’-[methylenebis(thio)]bis- is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to optimize the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2,2’-[methylenebis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Catalysts: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2,2’-[methylenebis(thio)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 2,2’-[methylenebis(thio)]bis- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The methylenebis(thio) bridge plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4,4’-methylenebis-: Similar structure but with different substituents.
Benzenamine, 2,2’-methylenebis-: Lacks the sulfur atoms in the methylene bridge.
Uniqueness
Benzenamine, 2,2’-[methylenebis(thio)]bis- is unique due to the presence of sulfur atoms in the methylene bridge, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where sulfur-containing compounds are required.
Eigenschaften
CAS-Nummer |
57491-68-6 |
|---|---|
Molekularformel |
C13H14N2S2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2-[(2-aminophenyl)sulfanylmethylsulfanyl]aniline |
InChI |
InChI=1S/C13H14N2S2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9,14-15H2 |
InChI-Schlüssel |
NBZBEJOKMAJWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)SCSC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




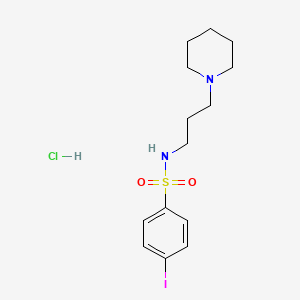
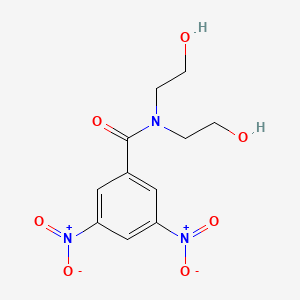
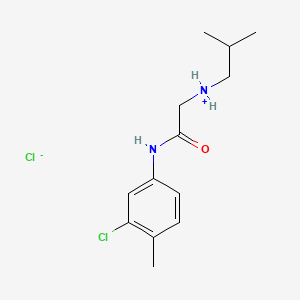
![Pyrrolo[1,2-A]quinoxalin-4-amine](/img/structure/B13755454.png)

